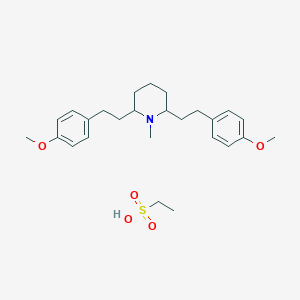
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate is a complex organic compound with the molecular formula C26H38NO5S This compound is characterized by the presence of p-methoxyphenethyl groups attached to a piperidine ring, which is further modified with an ethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate typically involves multiple steps. One common approach starts with the preparation of the p-methoxyphenethyl groups, which are then attached to the piperidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenethyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(p-methoxyphenethyl)-1-piperidineethanol hydrochloride: Similar structure but different functional groups.
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methyl-piperidine: Lacks the ethanesulfonate group
Propiedades
Número CAS |
6269-18-7 |
|---|---|
Fórmula molecular |
C26H39NO5S |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methylpiperidine;ethanesulfonic acid |
InChI |
InChI=1S/C24H33NO2.C2H6O3S/c1-25-21(13-7-19-9-15-23(26-2)16-10-19)5-4-6-22(25)14-8-20-11-17-24(27-3)18-12-20;1-2-6(3,4)5/h9-12,15-18,21-22H,4-8,13-14H2,1-3H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
HPXHNSPIAOPLAC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CN1C(CCCC1CCC2=CC=C(C=C2)OC)CCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



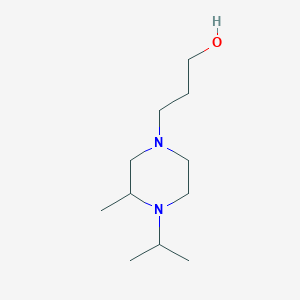

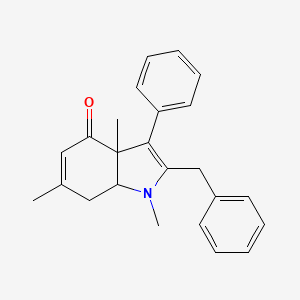
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

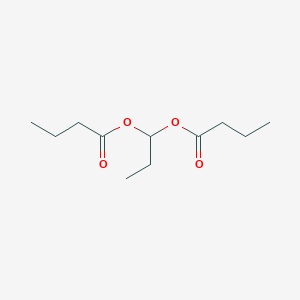
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

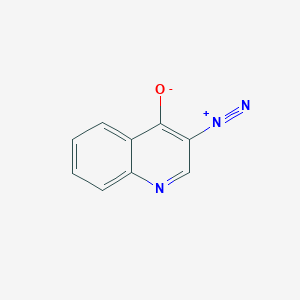
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)


![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
